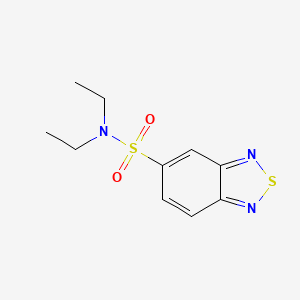
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as CYCLOXADIAZINE, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE is not fully understood. However, studies have shown that it can inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Additionally, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have potential applications in various fields, including anti-inflammatory and anti-cancer research.
However, there are also limitations to using 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to determine its exact effects on the body. Additionally, more research is needed to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE. One area of research is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to determine its potential as an anti-cancer agent and its effectiveness in treating various types of cancer.
Another area of research is its potential use as a neuroprotective agent. Studies have shown that 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE can protect neurons from oxidative stress, which can lead to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE is a chemical compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential applications, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE shows promise as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylmethylamine. The reaction is carried out in the presence of a coupling reagent and a base. The resulting product is purified by column chromatography.
Applications De Recherche Scientifique
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been the subject of several scientific research studies due to its potential applications in various fields. One of the primary areas of research is its use as a potential anti-inflammatory agent. Studies have shown that 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body.
Another area of research is its potential use as an anti-cancer agent. Studies have shown that 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE can induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleNE has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-(2-cyclohexylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-21-15-10-9-14(12-16(15)22-2)18-19-17(23-20-18)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYQRUJXJATNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)


![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)

![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)